molecular formula C17H14N2O5S2 B2828905 Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896369-30-5

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2828905
CAS No.: 896369-30-5
M. Wt: 390.43
InChI Key: SHASEFYOBDHMRW-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is an organic compound that features a benzothiazole ring system with a methylsulfonyl group and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of benzothiazole derivatives with methylsulfonyl chloride and benzamido derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamido group can be reduced to form amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring system can bind to active sites of enzymes, inhibiting their activity. The methylsulfonyl and benzamido groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfonyl)benzothiazole: Shares the benzothiazole and methylsulfonyl groups but lacks the benzamido and carboxylate groups.

    Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of both the methylsulfonyl and benzamido groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(2-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-24-16(21)10-7-8-12-13(9-10)25-17(18-12)19-15(20)11-5-3-4-6-14(11)26(2,22)23/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASEFYOBDHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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